molecular formula C12H12N4O3 B8040006 prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8040006
M. Wt: 260.25 g/mol
InChI Key: RULUJVSJJGIXEQ-UHFFFAOYSA-N
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Description

Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzotriazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazine core, makes it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzotriazine derivative with an appropriate allylating agent under basic conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the benzotriazine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazine ring, where various nucleophiles can replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-enyl group can yield prop-2-enal or prop-2-en-1-ol, while reduction of the benzotriazine ring can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzotriazine core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with specific molecular targets. The benzotriazine core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The prop-2-enyl group can also participate in covalent bonding with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-oxo-1,2,3-benzotriazine: This compound shares the benzotriazine core but lacks the prop-2-enyl and carbamate groups.

    Prop-2-enyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Similar structure but without the methyl group on the benzotriazine ring.

    N-(6-Methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Lacks the prop-2-enyl group.

Uniqueness

Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is unique due to the combination of the prop-2-enyl group, the carbamate functionality, and the benzotriazine core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-3-6-19-12(18)14-16-11(17)9-7-8(2)4-5-10(9)13-15-16/h3-5,7H,1,6H2,2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULUJVSJJGIXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=NN(C2=O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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